molecular formula C20H14N2O3 B5010601 2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B5010601
M. Wt: 330.3 g/mol
InChI Key: MJKWZMCLANZMTR-UHFFFAOYSA-N
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Description

The compound “2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a heterocyclic compound. It has been synthesized and structurally investigated in the past . The compound is part of the 4H-pyran derivative family, which are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound has been investigated using X-ray structural analysis . The 4H-pyran ring in the molecule adopts a flattened-boat conformation. The naphthalene substituent occupies a pseudo-axial position .

Scientific Research Applications

Crystal Structure Analysis

  • X-ray Crystallography : The compound's crystal structure has been analyzed through X-ray crystallography, revealing interesting features such as coplanar pyran rings, which differ from similar compounds. This analysis is significant in understanding the molecular conformation and stability, provided by intermolecular hydrogen bonds (Wang et al., 2005).

Medicinal Chemistry and Antiviral Activity

  • Synthesis of Chromene Derivatives for Anti-HIV Activity : Derivatives of this compound have been synthesized for potential anti-HIV activity. These derivatives have been tested for inhibitory activity against HIV-1 and HIV-2, indicating the compound's relevance in antiviral research (Al-Masoudi et al., 2013).

Heteroarenes Synthesis

  • Synthesis of 'U and Z' Shaped Heteroarenes : Utilizing this compound, researchers have developed new classes of heteroarenes with 'U and Z' shaped structural frameworks. These complex structures have potential applications in various fields, including pharmaceuticals and materials science (Maurya et al., 2012).

Antimicrobial Activity

  • Evaluation of Antimicrobial Activity : Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. This exploration contributes to the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (El-Wahab, 2012).

Electrocatalysis in Synthesis

  • Electrocatalytic Synthesis for Biomedical Applications : The compound's derivatives have been synthesized using an electrocatalytic approach, providing an efficient and environmentally friendly method of production. This approach is significant in the context of green chemistry and biomedical applications (Elinson et al., 2013).

Antitumor Activity

  • Synthesis and Antitumor Activity : Research has been conducted on the synthesis of related compounds and their evaluation for antitumor activity. This highlights the compound's potential in cancer research and drug development (Liu et al., 2018).

Photovoltaic Applications

  • Photovoltaic Properties in Organic-Inorganic Devices : Studies on derivatives of this compound have shown photovoltaic properties, leading to their application in organic-inorganic photodiode fabrication. This demonstrates the compound's potential in the field of renewable energy and materials science (Zeyada et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The biological activity of 4H-pyran derivatives can vary widely depending on the specific functional groups present in the molecule .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, exploring its potential biological activities, and studying its physical and chemical properties in more detail. As a 4H-pyran derivative, it could have potential applications in medicinal chemistry .

properties

IUPAC Name

2-amino-7-methyl-4-naphthalen-1-yl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-11-9-16-18(20(23)24-11)17(15(10-21)19(22)25-16)14-8-4-6-12-5-2-3-7-13(12)14/h2-9,17H,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKWZMCLANZMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Reactant of Route 6
2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

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